molecular formula C14H11FO3 B578137 2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-32-5

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B578137
CAS No.: 1215205-32-5
M. Wt: 246.237
InChI Key: KVGKUMULNNMJJI-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of biphenyl, featuring a fluorine atom at the 2’ position and a methoxy group at the 5’ position on the biphenyl ring, along with a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid
  • 2’-Fluoro-5’-hydroxybiphenyl-3-carboxylic acid
  • 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid

Comparison:

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKUMULNNMJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681809
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-32-5
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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